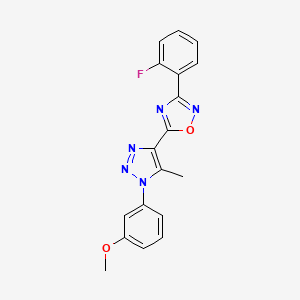![molecular formula C16H19N3O3 B2449699 4-(4-ヒドロキシフェニル)-6-イソブチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン CAS No. 941980-20-7](/img/structure/B2449699.png)
4-(4-ヒドロキシフェニル)-6-イソブチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!4-(4-ヒドロキシフェニル)-6-イソブチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン、別名4-(4-ヒドロキシフェニル)-6-(2-メチルプロピル)-1H,2H,3H,4H,5H,6H,7H-ピロロ[3,4-d]ピリミジン-2,5-ジオンの科学研究における用途に関する包括的な分析を以下に示します。
抗癌活性
この化合物は、抗癌研究において大きな可能性を示しています。ジヒドロ葉酸レダクターゼ(DHFR)など、癌細胞増殖に関与する主要な酵素の阻害剤として作用します。 DHFRを阻害することで、この化合物は、DNAおよびRNA合成に必須のテトラヒドロ葉酸の合成を抑制し、癌細胞の死滅につながります .
抗ウイルス用途
研究によると、ピロロ[3,4-d]ピリミジンの誘導体は抗ウイルス特性を示すことが示されています。 これらの化合物は、ニューカッスル病ウイルスなどのさまざまなウイルスに対して試験されており、リバビリンなどの市販薬と同等の有望な抗ウイルス活性を示しています .
抗炎症特性
この化合物は、その抗炎症効果について研究されています。 炎症性サイトカインとメディエーターの産生を阻害するため、関節リウマチなどの炎症性疾患の治療に適した候補となります .
神経保護効果
この化合物の神経保護の可能性に関する研究が行われています。 神経細胞を酸化ストレスとアポトーシスから保護することが発見されており、アルツハイマー病やパーキンソン病などの神経変性疾患の治療における使用が示唆されます .
抗酸化活性
この化合物は、強力な抗酸化特性を示し、フリーラジカルを捕捉し、酸化ストレスを軽減します。 これは、酸化ストレスが重要な役割を果たす心臓血管疾患や糖尿病などの疾患の研究において価値のある候補となります .
抗菌用途
研究によると、この化合物は抗菌特性を持ち、さまざまな細菌や真菌病原体に対して有効であることが示されています。 これは、新しい抗菌剤の開発に適した候補となります .
酵素阻害
この化合物は、ポリ(ADP-リボース)ポリメラーゼ-1(PARP-1)などのさまざまな酵素を阻害する能力について研究されています。 PARP-1阻害剤は、癌細胞におけるDNA修復を阻害することにより、DNA損傷剤の有効性を高めるために癌治療に使用されます .
代謝性疾患における治療の可能性
この化合物は、重要な代謝経路を調節することにより、代謝性疾患の治療に有効であることが示されています。 グルコース代謝と脂質プロファイルに対する効果について研究されており、糖尿病や高脂血症などの状態の管理に役立つ可能性が示唆されています .
作用機序
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives have been reported to exhibit their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into the cells . This could suggest that this compound may have good bioavailability due to its potential lipophilic nature.
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects could be the result of the compound’s interaction with its targets.
Action Environment
The lipophilicity of a compound can influence its interaction with the biological environment and its ability to cross cell membranes .
特性
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9(2)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNTXDXZSYKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2449616.png)

![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)
![3-[3-(1-benzyl-1H-indol-3-yl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2449620.png)
![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)
![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)
![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)


![8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B2449635.png)

